molecular formula C15H14O3S B1677381 (S)-(+)-Modafinic acid CAS No. 112111-44-1

(S)-(+)-Modafinic acid

Cat. No. B1677381
M. Wt: 274.3 g/mol
InChI Key: QARQPIWTMBRJFX-IBGZPJMESA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .

Scientific Research Applications

Crystallization and Productivity Enhancement

Modafinic acid, a chiral component of the racemic mixture, shows promise in crystallization enhancement. A study demonstrated that preferential crystallization via the AS3PC mode (auto-seeded polythermic programmed preferential crystallization) resulted in substantial yield improvements. The addition of triethanolamine, a non-chiral base, further enhanced this yield by 50%, showcasing the robustness and productivity potential of this process (Wermester, Lambert, & Coquerel, 2008).

Thermal Degradation Analysis

Another study focused on the thermal degradation of modafinil and its derivatives, including modafinic acid, in the context of gas chromatography-mass spectrometry (GC-MS). This research is crucial in understanding the stability and degradation pathways of modafinic acid under analytical conditions, highlighting its relevance in forensic and clinical analysis (Dowling et al., 2017).

Neurochemical Actions and Cognitive Effects

Modafinil, closely related to modafinic acid, has been extensively studied for its neurochemical actions and cognitive effects. These studies, although focused on modafinil, provide insights into the potential neurological implications of modafinic acid. Modafinil influences various neurotransmitter systems, potentially benefiting cognitive functions across different psychiatric disorders (Minzenberg & Carter, 2008).

Synthesis and Stereochemistry

Research on the synthesis and absolute stereochemistry of modafinil and adrafinil enantiomers, including modafinic acid, is significant. This work contributes to the understanding of the chiral properties and synthetic pathways of modafinic acid, which is critical in pharmaceutical development (Osorio-Lozada, Prisinzano, & Olivo, 2004).

Electrochemical Detection

A study developed an electrochemical sensor for modafinil detection, based on carbon nanotubes screen-printed electrodes. This innovation can be applied to modafinic acid, providing a simple and efficient method for its detection in various samples, including biological fluids (dos Santos & Compton, 2019).

Asymmetric Sulfoxidation

Modafinil synthesis, which involves steps relevant to modafinic acid, benefits from the use of novel nanocatalysts for asymmetric sulfoxidation. Such advancements in synthesis methods can enhance the production efficiency and enantiompurity of modafinic acid and its derivatives, opening new possibilities in pharmaceutical chemistry (Taghizadeh, 2017).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity information, safety precautions, first aid measures, and disposal considerations .

Future Directions

This involves predicting or proposing future research directions or applications for the compound. It could be based on current research trends, unexplored potential uses, or identified gaps in the existing knowledge .

properties

IUPAC Name

2-[(S)-benzhydrylsulfinyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARQPIWTMBRJFX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469625
Record name (S)-(+)-Modafinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Modafinic acid

CAS RN

112111-44-1
Record name (S)-(+)-Modafinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112111-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Modafinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFINIL ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461846KJWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 50 L three-necked round bottom flask equipped with a mechanical stirrer, a 2 L dropping funnel, a nitrogen inlet and an internal temperature probe was charged with benzhydrylthioacetic acid (3.5 kg, 13.54 mol), methanol (14 L) and H2SO4 (72 g) solution in isopropyl alcohol (6.5 L). To this mixture was added 30% H2O2 solution in water (3.75 L) drop wise over 80 minutes maintaining the temperature below 30 degrees C. Reaction mixture was further stirred for 7 hours, which resulted in formation of a crystalline solid. The reaction was monitored using TLC and HPLC. The resulting solid was filtered and washed with water (4.0 L) to give benzhydrylsulfinylacetic acid (2.5 kg) as a colorless solid. The peroxide was quenched with a NaHSO3 solution.
Name
benzhydrylthioacetic acid
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.75 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of benzhydrylthioacetic acid (63.7 g, 0.246 mol) in methanol (250 mL) was added a solution of concentrated H2SO4 (1.6 mL) in isopropyl alcohol (65 mL) at room temperature (about 22 degrees C.). To this suspension was added 30% H2O2 in water (65 mL) drop wise over 25 minutes. The reaction was monitored by TLC and was completed within 2 hours. The solution was diluted with a solution of NaHSO3 (125 mg) in water (700 mL). The resulting precipitate was filtered, washed with water, then methanol: water (1:1), and dried to give benzhydrylsulfinylacetic acid (47.6 g). 1H-NMR indicated the desired product was obtained along with ˜10 percent starting material and some impurities. The compound was triturated with ethanol (100 mL), filtered and dried to give pure benzhydrylsulfinylacetic acid (33.4 g, 49.4%) as a colorless solid. (See Prisinzano, T. et al, Tetrahedron Asymm., 2004, 15, 1053-1058)
Name
benzhydrylthioacetic acid
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
125 mg
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The (−)-α-methylbenzylamine-(−)-benzhydrylsulphinyl acetate is then converted to (−)-benzhydrylsulphinylacetic acid by acid hydrolysis. The latter is esterified in the presence of dimethyl sulphate and then converted to amide in the presence of ammonia (gas). The (−) or I (laevorotatory) enantiomer of modafinil is obtained through this process with an overall yield of 5.7% in relation to the (±) modafinil acid, calculated on the basis of the yields corresponding to each stage.
Name
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
J Ternois, F Guillen, JC Plaquevent, G Coquerel - Tetrahedron: Asymmetry, 2007 - Elsevier
The oxidation of 2-(benzhydrylthio)acetic acid and its derivatives was performed with various catalytic and stoichiometric enantioselective reagents, the best results being obtained with …
Number of citations: 40 www.sciencedirect.com
J Ternois, F Guillen, G Piacenza, S Rose… - … Process Research & …, 2008 - ACS Publications
Several functionalized sulfoxides in the modafinil series, which bear another reducible function, were chemoselectively reduced to thioethers using the KI/AcCl system. …
Number of citations: 8 pubs.acs.org
GE O'Mahony, A Ford, AR Maguire - Journal of Sulfur Chemistry, 2013 - Taylor & Francis
This review discusses synthesis of enantiopure sulfoxides through the asymmetric oxidation of prochiral sulfides. The use of metal complexes to promote asymmetric sulfoxidation is …
Number of citations: 75 www.tandfonline.com
H İpek - 2014 - open.metu.edu.tr
Chiral sulfoxides are present in many biologically active compounds. Asymmetric synthesis of the sulfoxides has been performed by chiral metal complexes and chiral peroxides. …
Number of citations: 3 open.metu.edu.tr
G Coquerel, R Tamura - Disordered pharmaceutical materials, 2016 - Wiley Online Library
In this chapter, we present the specific features of a chiral molecule when it is disordered. We show the impact of chirality on various levels of disorder. Of course, when a pure chiral …
Number of citations: 5 onlinelibrary.wiley.com
Y Li - 2014 - research.library.mun.ca
… (2008) separated the R- and S-modafinic acid through the preferential crystallization via the AS3PC mode (auto seeded polythermic programmed preferential crystallization). Chaaban …
Number of citations: 4 research.library.mun.ca
PRVV Korrapati - Journal of Pharma Research, 2015
Number of citations: 0

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